molecular formula C16H13BrN2O2 B11298411 6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11298411
M. Wt: 345.19 g/mol
InChI Key: OUGPWXXUBPFTIS-UHFFFAOYSA-N
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Description

6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The bromination and furoylation steps are then carried out to introduce the bromo and furoyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C16H13BrN2O2/c17-12-4-1-3-10-11-9-19(7-6-13(11)18-15(10)12)16(20)14-5-2-8-21-14/h1-5,8,18H,6-7,9H2

InChI Key

OUGPWXXUBPFTIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC=CO4

Origin of Product

United States

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